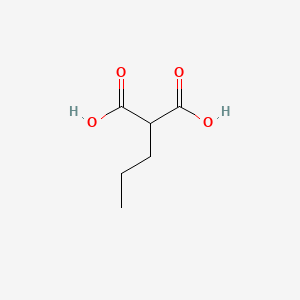

2-Propylmalonic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-propylmalonic acid typically involves the esterification of malonic acid followed by propylation. The process includes the following steps:

Esterification: Malonic acid is esterified to form diethyl malonate.

Propylation: The esterified product undergoes alkylation with a propyl halide in the presence of a strong base such as sodium ethoxide.

Hydrolysis and Acidification: The alkylated product is then hydrolyzed and acidified to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Análisis De Reacciones Químicas

2-Propylmalonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in the formation of esters, amides, or other derivatives.

Aplicaciones Científicas De Investigación

2-Propylmalonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mecanismo De Acción

The mechanism of action of 2-propylmalonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the synthesis and degradation of various biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-Propylmalonic acid can be compared with other similar compounds such as:

Malonic acid: The parent compound, which lacks the propyl group.

Methylmalonic acid: Similar structure but with a methyl group instead of a propyl group.

Ethylmalonic acid: Contains an ethyl group in place of the propyl group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Actividad Biológica

2-Propylmalonic acid, also known as n-propylmalonic acid, is a dicarboxylic acid with the molecular formula C₆H₁₀O₄. Its unique structure, featuring both propyl and isopropyl groups, contributes to its distinctive biological activity and potential applications in various fields such as biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

Molecular Formula: C₆H₁₀O₄

Molecular Weight: 146.14 g/mol

IUPAC Name: Propanedioic acid, propyl-

CAS Number: 616-62-6

The compound's structure includes two carboxylic acid functional groups, which are crucial for its reactivity and interaction with biological systems.

This compound exhibits various biological activities primarily through its interaction with enzymes and metabolic pathways. It has been shown to act as both an inhibitor and activator of certain enzymes, influencing metabolic processes:

- Enzyme Interactions: The compound can modulate the activity of enzymes involved in metabolic pathways, potentially affecting processes such as fatty acid metabolism and energy production.

- Binding Affinity: Detailed studies have indicated that this compound can bind to specific molecular targets, influencing their function and potentially leading to therapeutic effects.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer and inflammation.

Anti-inflammatory Effects

In studies involving plant extracts containing this compound, it was observed that the compound could lower the expression of inflammatory markers such as COX-2 and TNF-α. This suggests a potential role in mitigating inflammatory responses in gastrointestinal tissues .

Study on Gastroprotective Effects

A study investigated the gastroprotective effects of compounds including this compound. The findings demonstrated significant protective effects against gastric ulcers by modulating inflammatory responses and enhancing mucosal defenses:

| Treatment | Effective Concentration (mg/kg) | Protective Effect (%) |

|---|---|---|

| This compound | 50–300 | 41.6 - 100% |

The study highlighted that at varying doses, this compound effectively reduced gastric damage induced by stressors like ethanol or NSAIDs .

Enzyme Inhibition Studies

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound could significantly inhibit the activity of certain dehydrogenases, suggesting its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Malonic Acid | Simple dicarboxylic acid | Limited biological activity |

| Diethyl Malonate | Ester derivative | Used in organic synthesis |

| Isopropyl Malonate | Isopropyl group attached | Similar reactivity |

The presence of both propyl and isopropyl groups in this compound enhances its reactivity and biological interactions compared to simpler malonate derivatives .

Propiedades

IUPAC Name |

2-propylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDJODAWOFNASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210603 | |

| Record name | n-Propylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-62-6 | |

| Record name | n-Propylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.